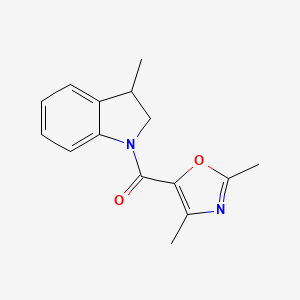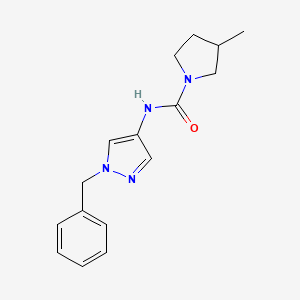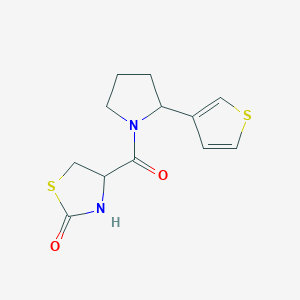
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone, also known as DMIM, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or modulating specific signaling pathways in the body. In cancer cells, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In the brain, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to modulate the activity of specific neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. In the brain, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to improve cognitive function, enhance memory, and modulate neurotransmitter activity. (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has also been investigated for its potential use as a catalyst in organic synthesis reactions, where it has been shown to exhibit high selectivity and efficiency.
Advantages and Limitations for Lab Experiments
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity, moderate yield, and wide range of potential applications. However, it also has some limitations, including its relatively complex synthesis method, which may limit its scalability for large-scale production. Additionally, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has not been extensively studied for its potential toxicity or side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for research on (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone, including its potential use as a therapeutic agent for various diseases, its use as a catalyst in organic synthesis reactions, and its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone and its potential toxicity and side effects. Overall, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has significant potential for various applications, and further research is needed to fully explore its potential.
Synthesis Methods
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized through a multistep process that involves the condensation of 2,4-dimethyl-5-formyl-1,3-oxazole and 3-methylindole-2-carboxaldehyde, followed by reduction and cyclization. The final product is obtained in moderate yield and high purity, making it suitable for various research applications.
Scientific Research Applications
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has shown promising results as a potential anticancer agent, with studies suggesting that it can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate specific signaling pathways in the brain.
properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-8-17(13-7-5-4-6-12(9)13)15(18)14-10(2)16-11(3)19-14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMVMDYRWQSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)


![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)



![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)

